5-Methyl-2-(oxetan-3-yloxy)aniline

Catalog No.
S13816348
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(oxetan-3-yloxy)aniline

Product Name

5-Methyl-2-(oxetan-3-yloxy)aniline

IUPAC Name

5-methyl-2-(oxetan-3-yloxy)aniline

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8H,5-6,11H2,1H3

InChI Key

YPRKSUNNVLGZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2COC2)N

5-Methyl-2-(oxetan-3-yloxy)aniline is an organic compound characterized by its unique structure, which includes a methyl group and an oxetane ring attached to an aniline moiety. With the molecular formula C10H13NO2C_{10}H_{13}NO_2 and a molecular weight of 179.22 g/mol, this compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The IUPAC name reflects its structural components, highlighting the presence of both the methyl and oxetane groups, which contribute to its chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
  • Reduction: The nitro group present in similar compounds can be reduced to an amino group, enhancing its reactivity.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, allowing for the development of diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.
  • Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride is typically employed for reduction.
  • Substitution Agents: Halogens (like chlorine and bromine) and nitrating agents (such as nitric acid) are utilized under controlled conditions for substitution reactions.

Research indicates that 5-Methyl-2-(oxetan-3-yloxy)aniline exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with biological macromolecules, potentially modulating various biochemical pathways. Studies have shown that derivatives of this compound can inhibit specific enzymes linked to inflammatory responses, suggesting therapeutic potential in treating conditions like arthritis or other inflammatory diseases .

Several synthetic routes have been developed for the preparation of 5-Methyl-2-(oxetan-3-yloxy)aniline:

  • Direct Reaction: A common method involves the reaction of 4-methyl-2-nitroaniline with oxetane-3-ol under suitable conditions to yield the desired product.
  • Advanced Techniques: Continuous flow reactors and advanced purification techniques can enhance yield and efficiency during synthesis, making the process more scalable for industrial applications .

5-Methyl-2-(oxetan-3-yloxy)aniline has a variety of applications:

  • In Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • In Medicinal Chemistry: The compound is explored for developing novel therapeutic agents due to its biological activity.
  • In Material Science: It finds use in producing specialty chemicals and advanced materials .

Studies on the interactions of 5-Methyl-2-(oxetan-3-yloxy)aniline with biological targets reveal its potential as a modulator of enzyme activity. For instance, compounds derived from this structure have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The mechanism typically involves binding to the active site of these enzymes, thereby reducing their activity and subsequent production of pro-inflammatory mediators .

Several compounds share structural similarities with 5-Methyl-2-(oxetan-3-yloxy)aniline. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-2-(oxetan-3-yloxy)anilineC10H13NO2Contains a similar oxetane structure but differs in substitution pattern.
3-Methyl-2-(oxetan-3-yloxy)anilineC10H13NO2Variation in methyl group position affecting reactivity.
5-Methyl-2-(tetrahydro-2H-pyran-2-yl)methoxyanilineC13H19NO2Features a different cyclic ether structure that may influence biological activity.

Uniqueness of 5-Methyl-2-(oxetan-3-yloxy)aniline

The unique combination of the oxetane ring and the aniline structure provides distinct properties that differentiate it from other similar compounds. Its specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications not observed in other derivatives.

This comprehensive overview highlights the significance of 5-Methyl-2-(oxetan-3-yloxy)aniline in chemical research and its promising applications across various scientific domains.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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